molecular formula C22H31N5O3 B3004374 8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 577987-37-2

8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3004374
CAS RN: 577987-37-2
M. Wt: 413.522
InChI Key: SMHBKKUVDJPZOQ-UHFFFAOYSA-N
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Description

8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has been extensively studied for its potential use in scientific research. This compound is also known as MBOPT, and it has been shown to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The precise mechanism of action of MBOPT is not well understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. MBOPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. MBOPT has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
MBOPT has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. MBOPT has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, MBOPT has been shown to have antioxidant properties, which may help protect against oxidative damage in the body.

Advantages And Limitations For Lab Experiments

One advantage of using MBOPT in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, MBOPT has been shown to have a wide range of potential applications, which makes it a versatile compound for scientific research. However, one limitation of using MBOPT in lab experiments is that it can be difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are many potential future directions for research on MBOPT. One area of interest is its potential use in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to fully understand the mechanism of action of MBOPT and its potential applications in cancer treatment. Another area of interest is the development of new synthesis methods for MBOPT, which may make it more readily available for research purposes. Overall, MBOPT is a promising compound for scientific research and has the potential to be a valuable tool in the development of new treatments for a wide range of diseases.

Synthesis Methods

The synthesis of MBOPT is a multi-step process that involves several chemical reactions. The first step is the synthesis of the starting material, 4-methoxybenzylamine, which is then reacted with 3-methyl-7-octylxanthine to form the intermediate compound, 8-[(4-methoxybenzyl)amino]-3-methyl-7-octylxanthine. This intermediate is then oxidized to form MBOPT. The synthesis of MBOPT is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

MBOPT has a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. MBOPT has also been studied for its potential use in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, MBOPT has been shown to have antioxidant properties, which may make it useful in preventing oxidative damage in the body.

properties

IUPAC Name

8-[(4-methoxyphenyl)methylamino]-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-4-5-6-7-8-9-14-27-18-19(26(2)22(29)25-20(18)28)24-21(27)23-15-16-10-12-17(30-3)13-11-16/h10-13H,4-9,14-15H2,1-3H3,(H,23,24)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHBKKUVDJPZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

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